molecular formula C13H7Cl2N3O2S B2907857 N-(4-(3,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 919860-59-6

N-(4-(3,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2907857
CAS RN: 919860-59-6
M. Wt: 340.18
InChI Key: CWOYNLKHYONDGM-UHFFFAOYSA-N
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Description

“N-(4-(3,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide” is a compound that contains a thiazole ring, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antiviral Activity

This compound has been explored for its potential antiviral properties. Derivatives of similar structures have shown activity against plant viruses, such as the tobacco mosaic virus . The incorporation of sulfonamides into thiazole rings, which is structurally similar to the compound , can produce compounds that act as carbonic anhydrase inhibitors, potentially offering a pathway to antiviral activity .

Antifungal and Antibacterial Properties

Compounds with a thiazole moiety, akin to our compound of interest, have been reported to possess antifungal and antibacterial properties . This suggests that N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide could be synthesized into derivatives that serve as potent antifungal and antibacterial agents.

Agricultural Applications

The structural analogs of this compound have been used in the synthesis of derivatives with herbicidal properties . This indicates a potential for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide to be developed into new pesticides or herbicides, contributing to agricultural bioengineering.

Synthesis of Heterocyclic Compounds

The compound has been utilized as a precursor in the synthesis of new heterocyclic compounds with expected biological activity . These heterocyclic compounds are crucial in the development of pharmaceuticals and can lead to the discovery of new drugs.

Chemical Intermediate

The compound serves as a chemical intermediate in the preparation of more complex molecules. For instance, it can be used in the synthesis of substituted urea derivatives by reacting with amino acids or dipeptides .

properties

IUPAC Name

N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O2S/c14-8-2-1-7(5-9(8)15)10-6-21-13(17-10)18-12(19)11-3-4-16-20-11/h1-6H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOYNLKHYONDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)NC(=O)C3=CC=NO3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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